molecular formula C17H17FN2O2 B2649491 N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898357-36-3

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2649491
CAS No.: 898357-36-3
M. Wt: 300.333
InChI Key: JPGFJZXUCYBJIG-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a fluorophenyl group and a phenylpropyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 4-fluoroaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The general reaction scheme is as follows:

    Step 1: Reaction of 4-fluoroaniline with oxalyl chloride to form 4-fluorophenyl isocyanate.

    Step 2: Reaction of 4-fluorophenyl isocyanate with 3-phenylpropylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide into amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N1-(4-fluorophenyl)-N2-(3-phenylpropyl)oxalamide is unique due to its specific combination of fluorophenyl and phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-10-15(11-9-14)20-17(22)16(21)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGFJZXUCYBJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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